molecular formula C22H28N6O3 B2392058 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 851940-68-6

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2392058
CAS No.: 851940-68-6
M. Wt: 424.505
InChI Key: NJNHDFSBLYSKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
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Biological Activity

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivative class. Its molecular formula is C22H28N6O3, and it has a molecular weight of approximately 404.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound's structure features multiple functional groups that significantly influence its biological activity. The following table summarizes its key properties:

PropertyData
Molecular FormulaC22H28N6O3
Molecular Weight404.5 g/mol
IUPAC Name8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethylpurine-2,6-dione
InChI KeyHBAQYPYDRFILMT-UHFFFAOYSA-N
Canonical SMILESCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC

The biological activity of this compound primarily involves its interaction with specific biological macromolecules. Studies suggest that it may modulate receptor activity or inhibit certain enzymes, leading to various pharmacological effects. Notably, it has exhibited hypotensive activity and a weak affinity for α1- and α2-adrenoreceptors.

Pharmacological Effects

Research indicates that this compound may have applications in treating conditions related to cardiovascular health due to its hypotensive properties. Its ability to interact with adrenergic receptors suggests potential use in managing blood pressure and related disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Hypotensive Activity : A study demonstrated that the compound effectively reduced blood pressure in animal models, indicating its potential as an antihypertensive agent.
  • Receptor Interaction : Investigations into its binding affinity revealed a weak interaction with adrenergic receptors, which may contribute to its pharmacological profile.
  • Synthetic Routes : The synthesis of this compound involves several key steps utilizing readily available precursors, which enhances its feasibility for pharmaceutical development.

Toxicity and Safety Profile

Preliminary assessments indicate that the compound exhibits low toxicity levels in vitro and in vivo studies. However, comprehensive toxicological evaluations are necessary to establish a complete safety profile before clinical applications can be considered.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-4-26-10-12-27(13-11-26)15-18-23-20-19(21(30)25(3)22(31)24(20)2)28(18)14-17(29)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNHDFSBLYSKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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